3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]propanamide
Descripción
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-17(10-13-26(24,25)15-4-2-1-3-5-15)19-11-12-21-18(23)9-8-16(20-21)14-6-7-14/h1-5,8-9,14H,6-7,10-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOZLXLQKOOWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Table 1: Structural Analogues and Their Features
Key Observations :
- Sulfonamide vs.
- Dihydropyridazine vs. Dihydropyridine : The 6-oxo-dihydropyridazine ring in the target compound differs from dihydropyridine derivatives (e.g., 1033124-62-7) by having two adjacent nitrogen atoms, which could alter electronic properties and binding modes .
- Cyclopropyl Substitution : The cyclopropyl group in the target may enhance steric hindrance and metabolic resistance compared to linear alkyl or aryl groups in analogues like 3d .
Q & A
Basic: What are the optimal synthetic routes for 3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]propanamide?
Answer:
The synthesis of this compound typically involves multi-step protocols. A key step is the coupling of the benzenesulfonyl moiety with the pyridazinone core under nucleophilic substitution or amidation conditions. For example, intermediates like 3-cyclopropyl-6-oxo-1,6-dihydropyridazine can be functionalized with ethylenediamine derivatives before sulfonylation. Reaction conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) and purification methods (e.g., column chromatography with polar solvents) are critical for yield optimization . Characterization via -NMR and LC-MS is recommended to confirm intermediate structures.
Basic: How can researchers characterize the reactivity of the pyridazinone ring in this compound?
Answer:
The pyridazinone ring’s reactivity can be assessed through nucleophilic substitution or redox reactions. For instance, the 6-oxo group may participate in hydrogen bonding or act as a leaving group under alkaline conditions. Cyclopropane substituents on the pyridazinone ring can sterically hinder certain reactions, necessitating kinetic studies to map regioselectivity. Spectroscopic methods (e.g., IR for carbonyl stretching frequencies) and computational tools (DFT for electron density mapping) are essential for mechanistic analysis .
Advanced: How can experimental design (DoE) optimize reaction parameters for synthesizing this compound?
Answer:
A factorial design approach can systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For example:
| Factor | Range Tested | Impact on Yield (%) |
|---|---|---|
| Temp. | 0–25°C | ±15% |
| Solvent | Ethanol/DMF | ±22% |
| Catalyst | Piperidine/DBU | ±18% |
Response surface methodology (RSM) can identify interactions between factors. Prioritize high-throughput screening to minimize trial-and-error iterations, as demonstrated in reaction optimization studies .
Advanced: What computational methods predict the compound’s stability under varying pH conditions?
Answer:
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS) can model protonation states and hydrolysis pathways. For instance, the benzenesulfonyl group’s electron-withdrawing effects may destabilize the pyridazinone ring at low pH. Computational workflows like those used by ICReDD—combining quantum chemistry with machine learning—can predict degradation products and guide experimental validation .
Basic: What analytical techniques resolve structural ambiguities in derivatives of this compound?
Answer:
Hyphenated techniques like LC-MS/MS and 2D-NMR (e.g., -HSQC) are critical. For example, NOESY can confirm spatial proximity between the cyclopropane and sulfonyl groups. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures accurate mass confirmation, especially for labile intermediates .
Advanced: How can researchers address contradictory bioactivity data in in vitro vs. in vivo studies?
Answer:
Contradictions often arise from metabolic instability or off-target effects. Use metabolic profiling (e.g., liver microsome assays) to identify degradation pathways. Parallel artificial membrane permeability assays (PAMPA) and pharmacokinetic modeling (e.g., compartmental analysis) can bridge in vitro-in vivo gaps. Multi-omics integration (proteomics/metabolomics) may reveal unexpected interactions .
Advanced: What reactor designs improve scalability for synthesizing this compound?
Answer:
Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., sulfonylation). Membrane separation technologies (e.g., nanofiltration) can isolate intermediates in multi-step sequences. Computational fluid dynamics (CFD) simulations optimize reactor geometry, as outlined in CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .
Basic: What purification strategies mitigate byproduct formation during synthesis?
Answer:
Byproducts like sulfonic acid derivatives can be minimized via pH-controlled extraction (e.g., aqueous NaHCO washes). Recrystallization from toluene/acetone mixtures improves purity. Analytical-scale HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) identifies and quantifies impurities .
Advanced: How do electronic effects of substituents influence the compound’s spectroscopic signatures?
Answer:
Electron-donating groups (e.g., cyclopropane) deshield adjacent protons in -NMR, while sulfonyl groups cause downfield shifts due to anisotropic effects. TD-DFT calculations correlate UV-Vis absorption maxima (e.g., 270–290 nm) with conjugation pathways. Raman spectroscopy can detect strain in the cyclopropane ring .
Advanced: What strategies integrate high-throughput experimentation (HTE) with AI for reaction discovery?
Answer:
HTE platforms (e.g., automated liquid handlers) generate large datasets on reaction outcomes. AI models (e.g., graph neural networks) trained on these datasets predict optimal conditions for novel transformations. ICReDD’s feedback loop—where experimental data refine computational predictions—exemplifies this approach .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
